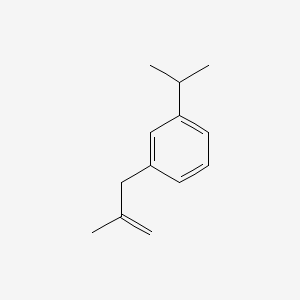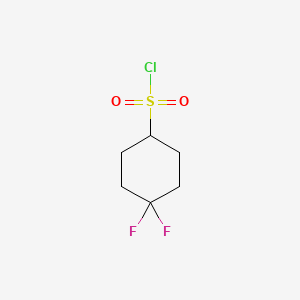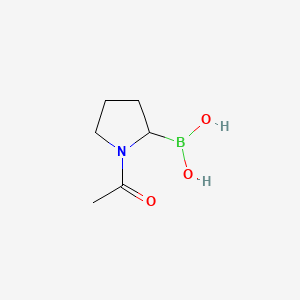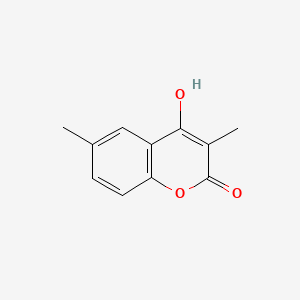![molecular formula C24H27ClN2O4S B568762 1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate CAS No. 1105-85-7](/img/structure/B568762.png)
1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(2-Chlorothioxanthen-9-ylidene)propyl)piperazine Succinate (CTPPS) is a novel compound that has been developed as a potential therapeutic agent for various medical conditions. CTPPS is a derivative of the commonly used anticonvulsant drug, phenytoin, and is a member of the succinate family of compounds. It has been studied for its potential to treat a variety of conditions, including epilepsy, depression, anxiety, and pain. CTPPS has also been studied for its ability to modulate the activity of certain enzymes, receptors, and transporters.
科学的研究の応用
1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate has been studied for its potential to treat a variety of conditions, including epilepsy, depression, anxiety, and pain. This compound has also been studied for its ability to modulate the activity of certain enzymes, receptors, and transporters. In particular, this compound has been shown to inhibit the activity of the enzyme monoamine oxidase (MAO) and to interact with certain neurotransmitter receptors, such as the serotonin receptor 5-HT2A and the dopamine receptor D2. This compound has also been studied for its ability to modulate the activity of certain transporters, such as the dopamine transporter DAT.
作用機序
1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate is thought to exert its effects by modulating the activity of certain enzymes, receptors, and transporters. This compound has been shown to inhibit the activity of the enzyme monoamine oxidase (MAO) and to interact with certain neurotransmitter receptors, such as the serotonin receptor 5-HT2A and the dopamine receptor D2. This compound has also been studied for its ability to modulate the activity of certain transporters, such as the dopamine transporter DAT.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of the enzyme monoamine oxidase (MAO) and to interact with certain neurotransmitter receptors, such as the serotonin receptor 5-HT2A and the dopamine receptor D2. This compound has also been studied for its ability to modulate the activity of certain transporters, such as the dopamine transporter DAT. In addition, this compound has been shown to have neuroprotective effects, to reduce inflammation, and to have antidepressant-like effects.
実験室実験の利点と制限
1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate has several advantages for use in laboratory experiments. This compound is relatively stable and has a long shelf-life, making it suitable for long-term storage. In addition, this compound is relatively inexpensive and easy to synthesize, making it a cost-effective option for laboratory experiments. However, this compound also has some limitations. This compound is not approved for human use, so it cannot be used in clinical trials or to treat any medical conditions. In addition, this compound has not been extensively studied, so its full range of effects and potential therapeutic uses are not yet known.
将来の方向性
Given the potential of 1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate as a therapeutic agent, there are a number of potential future directions for research. Further research is needed to better understand the mechanism of action of this compound and to determine its full range of effects and potential therapeutic uses. In addition, further research is needed to explore the potential of this compound to treat a variety of medical conditions, such as epilepsy, depression, anxiety, and pain. Finally, further research is needed to explore the potential of this compound to be used in combination with other drugs and therapies, such as other anticonvulsants and psychotropic medications.
合成法
1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate is synthesized using a two-step process. First, the compound is synthesized from the starting material, phenytoin, using a reaction involving piperazine and a chlorothioxanthene-9-ylidene group. The second step involves the conversion of the intermediate compound to the desired this compound by the addition of a succinic acid group. The final product is a white crystalline solid with a molar mass of 439.48 g/mol.
特性
IUPAC Name |
butanedioic acid;1-[(3E)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2S.C4H6O4/c21-15-7-8-20-18(14-15)16(17-4-1-2-6-19(17)24-20)5-3-11-23-12-9-22-10-13-23;5-3(6)1-2-4(7)8/h1-2,4-8,14,22H,3,9-13H2;1-2H2,(H,5,6)(H,7,8)/b16-5+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSVQNNEZBGWQB-SYRJXDITSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[2-[2-[1-(2-Hydroxyethyl)-4,5-dihydroimidazol-2-yl]propan-2-yldiazenyl]propan-2-yl]-4,5-dihydroimidazol-1-yl]ethanol;hydrate;dihydrochloride](/img/structure/B568679.png)



![5,6,7,8-Tetrahydro-2H-isoxazolo[5,4-b]azepin-3(4H)-one](/img/structure/B568691.png)


![N,2-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B568701.png)
